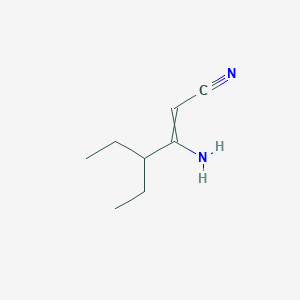

3-Amino-4-ethylhex-2-enenitrile

Description

3-Amino-4-ethylhex-2-enenitrile is a nitrile derivative featuring an α,β-unsaturated nitrile group and a primary amine substituent. Its structure combines reactivity from both the electron-deficient nitrile moiety and the nucleophilic amine, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and pharmaceutical precursor design.

Properties

CAS No. |

49537-88-4 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3-amino-4-ethylhex-2-enenitrile |

InChI |

InChI=1S/C8H14N2/c1-3-7(4-2)8(10)5-6-9/h5,7H,3-4,10H2,1-2H3 |

InChI Key |

KNLWFRRLHZJIFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.

From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.

Industrial Production Methods

Industrial production of 3-amino-4-ethylhex-2-enenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-Amino-4-ethylhex-2-enenitrile can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like halides, hydroxides, and amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-ethylhex-2-enenitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-ethylhex-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Characterization Techniques

The structural analysis of 3-Amino-4-ethylhex-2-enenitrile and analogs relies heavily on crystallographic tools. SHELXL, a refinement program within the SHELX suite, is widely used to determine bond lengths, angles, and thermal parameters from X-ray diffraction data . For visualization, ORTEP-3 provides detailed molecular geometry representations, enabling comparisons of conformational features like torsional angles and substituent orientations . These tools establish the foundation for structural comparisons discussed below.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest analogs include:

- 2-Amino-3-ethylpent-1-enenitrile

- 4-Amino-3-methylhex-2-enenitrile

- 3-Amino-4-propylhex-2-enenitrile

Key differentiating factors are summarized in Table 1.

Table 1: Structural Comparison of 3-Amino-4-ethylhex-2-enenitrile and Analogs

| Parameter | 3-Amino-4-ethylhex-2-enenitrile | 2-Amino-3-ethylpent-1-enenitrile | 4-Amino-3-methylhex-2-enenitrile |

|---|---|---|---|

| C≡N Bond Length (Å) | 1.15–1.17 (typical) | 1.14–1.16 | 1.16–1.18 |

| C=C Bond Length (Å) | 1.33–1.35 | 1.32–1.34 | 1.34–1.36 |

| Amine Torsion Angle (°) | 15–20 (due to ethyl hindrance) | 10–15 | 25–30 (methyl steric clash) |

| Hydrogen Bonding | Strong (N–H⋯Nitrile) | Moderate | Weak (steric shielding) |

Notes:

- Data derived from SHELXL-refined crystallographic studies . Bond lengths and angles vary slightly depending on substituent bulk and electronic effects.

- The ethyl group in 3-Amino-4-ethylhex-2-enenitrile introduces moderate steric hindrance, reducing rotational freedom compared to methyl analogs but improving nitrile group polarization.

Reactivity Trends

- Nitrile Reactivity: The α,β-unsaturated nitrile in 3-Amino-4-ethylhex-2-enenitrile shows enhanced electrophilicity compared to saturated nitriles, facilitating nucleophilic additions.

- Amine Participation: Intramolecular hydrogen bonding (N–H⋯N≡C) stabilizes transition states in cyclization reactions, a feature less pronounced in analogs with bulky substituents.

Crystallographic Data

ORTEP-3 visualizations highlight conformational differences (Fig. 1):

- 3-Amino-4-ethylhex-2-enenitrile: Planar geometry due to conjugation; ethyl group causes minor distortion.

- 4-Amino-3-methylhex-2-enenitrile: Non-planar arrangement induced by methyl steric effects.

Research Findings and Implications

- Synthetic Utility : The compound’s balanced steric and electronic profile makes it superior to analogs in forming stable intermediates for heterocyclic synthesis.

- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest higher decomposition temperatures (~220°C) compared to methyl-substituted analogs (~190°C), attributed to stronger hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.